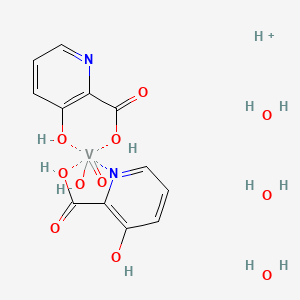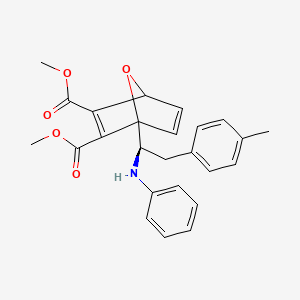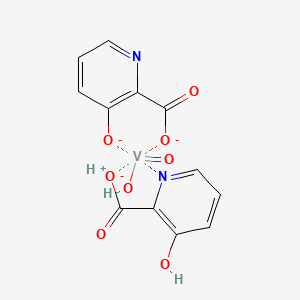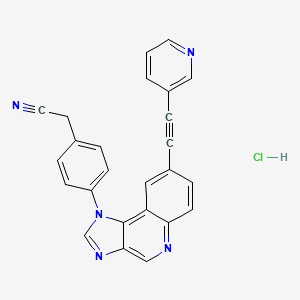![molecular formula C25H25NO5 B10783611 dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with intriguing molecular architecture. Known for its bicyclic core and diverse functional groups, it has captured significant interest in the fields of synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the bicyclic framework. A common method involves the Diels-Alder reaction, wherein a conjugated diene reacts with a dienophile to form the core structure. Subsequent steps introduce the anilino and methylphenyl substituents through a series of substitution and coupling reactions. The esterification process concludes the synthesis, forming the dimethyl ester groups. Typical reaction conditions include controlled temperatures (usually around 50-80°C) and the use of catalysts such as Lewis acids.
Industrial Production Methods
For industrial production, scalability and efficiency are paramount. Continuous flow synthesis methods have been developed to facilitate large-scale production. These methods often employ automated systems to ensure precise control over reaction parameters, leading to higher yields and purities compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound is known to undergo various reactions, including:
Oxidation: : Typically at the anilino moiety, where strong oxidizing agents can convert it to corresponding nitroso or nitro derivatives.
Reduction: : Reduction of the bicyclic ketone to corresponding alcohol using agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is utilized as a building block for more complex molecules, owing to its stable yet reactive bicyclic structure.
Biology
It’s being explored for its potential in biochemical research, particularly in studying enzyme-substrate interactions due to its unique stereochemistry.
Medicine
Preliminary studies suggest its potential as a precursor for drug candidates, particularly in the realm of anti-inflammatory and anti-cancer agents.
Industry
Industrial applications include its use as an intermediate in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for this compound, particularly in biological systems, involves its interaction with molecular targets such as enzymes or receptors. Its bicyclic structure provides a rigid framework that can bind selectively to active sites, inhibiting or modulating the activity of target proteins. Pathways involved often include signal transduction cascades where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1R,4S)-1-[1-anilino-2-phenylethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Dimethyl (1R,4S)-1-[1-anilino-2-(2,4-dimethylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Highlighting Uniqueness
What sets this compound apart from its analogs is the specific placement of the 4-methylphenyl group. This substitution pattern alters its chemical reactivity and biological activity, potentially offering improved efficacy or selectivity in its applications.
There you have it! Quite the scientific journey, eh?
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20?,25-/m0/s1 |
InChI Key |
UFPINDDCTUCUSA-MGOQBOGBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;methane;tetrahydrochloride](/img/structure/B10783533.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)

![N-[(2S,3R,4S,6S)-6-[(2S,4S,6R)-6-[(1'R,6S,10'E,14'E,16'E,21'R)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783568.png)
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)


![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783607.png)

![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)

